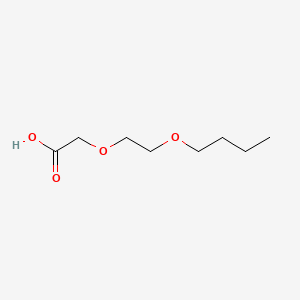

2-(2-butoxyethoxy)acetic Acid

Descripción

Origin and Formation within Glycol Ether Metabolism

The formation of 2-(2-butoxyethoxy)acetic acid is a multi-step process that occurs within mammalian systems following exposure to specific glycol ethers.

The primary precursors to this compound are 2-butoxyethanol (B58217) (also known as ethylene (B1197577) glycol monobutyl ether or EGBE) and 2-(2-butoxyethoxy)ethanol (B94605) (also known as diethylene glycol monobutyl ether or DEGBE). cdc.govresearchgate.netwikipedia.orgnih.gov These compounds are extensively used as solvents in a variety of industrial and consumer products, including paints, cleaning agents, and coatings. researchgate.netwikipedia.org 2-Butoxyethanol is produced by reacting ethylene oxide with butyl alcohol. cdc.gov DEGBE is similarly produced via the ethoxylation of butanol. wikipedia.org

Upon entering a mammalian system, whether through inhalation, ingestion, or dermal absorption, these precursor glycol ethers undergo metabolic transformation. The primary pathway involves a two-step enzymatic oxidation process. researchgate.netnih.gov Initially, alcohol dehydrogenase metabolizes the parent glycol ether to its corresponding aldehyde intermediate. researchgate.netnih.gov Subsequently, aldehyde dehydrogenase rapidly oxidizes this intermediate to form this compound. researchgate.netnih.gov This metabolic activation is a prerequisite for the manifestation of certain toxic effects associated with the parent compounds. nih.gov

In mammalian systems, this compound is considered a major and principal metabolite of 2-butoxyethanol and DEGBE. cdc.govresearchgate.netnih.govnih.gov Following exposure to these glycol ethers, BDAA is the predominant chemical species found in the urine. nih.goviarc.fr For instance, in rats exposed to 2-butoxyethanol, a significant portion of the administered dose is excreted as free 2-butoxyacetic acid in the urine. cdc.gov Similarly, studies with DEGBE have identified this compound as the major urinary metabolite. nih.gov

Significance in Toxicological Assessment of Glycol Ethers

The formation of this compound is of paramount importance in the toxicological evaluation of its parent glycol ethers. researchgate.netwikipedia.org The metabolite itself, rather than the original glycol ether, is often implicated as the primary agent responsible for certain adverse health effects. researchgate.net For example, the hematotoxicity observed in some species following exposure to 2-butoxyethanol is directly attributed to its metabolite, 2-butoxyacetic acid (a related but distinct compound from BDAA). researchgate.netnih.gov The concentration of BDAA in urine serves as a reliable biomarker for assessing exposure levels to DEGBE. iarc.fr

Current Research Landscape and Knowledge Gaps

Current research continues to explore the intricate details of glycol ether metabolism and the precise mechanisms of toxicity of their metabolites. While the primary metabolic pathways leading to the formation of this compound are well-established, there remain areas that warrant further investigation. These include a more detailed understanding of inter-species differences in metabolic rates and toxicological sensitivity, the potential for minor metabolic pathways, and the long-term health implications of chronic, low-level exposure to precursor glycol ethers. Further research is also needed to fully elucidate the toxicokinetics of BDAA and its specific interactions at the cellular and molecular levels.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C8H16O4 |

| Molecular Weight | 176.21 g/mol |

| CAS Number | 82941-26-2 |

| Precursor Compound | Metabolite |

| 2-Butoxyethanol | 2-Butoxyacetic acid |

| 2-(2-Butoxyethoxy)ethanol (DEGBE) | This compound (BDAA) |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-butoxyethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-2-3-4-11-5-6-12-7-8(9)10/h2-7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCORDGVZLPBVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107600-34-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-butyl-ω-(carboxymethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107600-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID601003011 | |

| Record name | 2-(2-Butoxyethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82941-26-2 | |

| Record name | 2-(2-Butoxyethoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82941-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(2-butoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Butoxyethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Butoxyethoxy)acetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Toxicokinetics and Biotransformation of 2 2 Butoxyethoxy Acetic Acid

Absorption Mechanisms and Pathways

The formation of 2-(2-butoxyethoxy)acetic acid in the body occurs following the absorption of its precursors through various routes, including dermal, oral, and inhalation exposure.

The dermal absorption of diethylene glycol monobutyl ether (DGBE) and its acetate (B1210297) (DGBEA) leads to the systemic availability of these precursors and their subsequent metabolism to this compound. industrialchemicals.gov.aumst.dk Studies have shown that DGBE can be absorbed through the skin. scbt.com In vitro studies using human skin have determined the absorption rate of DGBE to be 0.035 mg/cm²/hr. industrialchemicals.gov.au Another study measured the absorption rate of 2-(2-butoxyethoxy) ethanol (B145695) through human skin at 0.035 mg/cm²/hr. nih.gov For comparison, the absorption rate through rat skin was found to be higher. industrialchemicals.gov.au

In a study with Sprague-Dawley rats, dermal application of radiolabelled DGBE resulted in 30% to 50% absorption. industrialchemicals.gov.au Following a 24-hour dermal application of ¹⁴C-labeled DGBE to rats, the primary urinary metabolite identified was this compound, accounting for 61% to 80% of the total radioactivity in the urine. mst.dk Glucuronidated metabolites of DGBE were also found in the urine, making up 5-8% of the urinary radioactivity. industrialchemicals.gov.au Similarly, after dermal application of ¹⁴C-DGBEA to rats, this compound was the main metabolite excreted in the urine. mst.dk

Table 1: Dermal Absorption and Metabolite Excretion of DGBE in Rats

| Parameter | Finding | Source |

|---|---|---|

| Absorption of ¹⁴C-DGBE (24-hour study) | 30% (low dose) to 50% (high dose) | industrialchemicals.gov.au |

| Primary Urinary Metabolite | This compound | mst.dkmst.dk |

| % of Radioactivity as this compound in Urine | 61-80% | mst.dk |

| Other Urinary Metabolites | Glucuronidated DGBE (5-8%) | industrialchemicals.gov.au |

Oral ingestion of precursors like diethylene glycol monobutyl ether acetate (DGBEA) results in rapid absorption and systemic distribution, leading to the formation of this compound. europa.eunih.gov In a study involving male Sprague-Dawley rats given a single oral dose of ¹⁴C-DGBEA, the compound was quickly absorbed from the gastrointestinal tract. nih.gov

Within 72 hours, approximately 85% of the administered radioactivity was excreted in the urine. mst.dk The major urinary metabolite was identified as this compound, which constituted 53-59% of the total radioactivity in the urine. mst.dk Notably, neither unchanged DGBEA nor DGBE were detected in the urine. mst.dknih.gov

Inhalation of diethylene glycol monobutyl ether (DGBE) vapors can also lead to its absorption and subsequent metabolism to this compound. industrialchemicals.gov.au While specific studies on the direct inhalation of DGBE and quantification of BEEA are limited, the general understanding of glycol ether metabolism supports this pathway. nih.gov For instance, exposure of floor lacquerers to 2-(2-alkoxy)ethoxyethanols was assessed by measuring the corresponding 2-(2-alkoxyethoxy)acetic acids in their urine, indicating this is a viable metabolic route. nih.gov Animal studies have shown that exposure to DGBE via inhalation can lead to systemic effects, which are a consequence of the parent compound and its metabolites circulating in the body. epa.gov

Distribution in Biological Compartments

Once formed, this compound is distributed in the body and can be measured in various biological fluids.

Following exposure to its precursors, this compound is readily detectable in both blood and urine. industrialchemicals.gov.aumst.dk In rats, after oral administration of DGBEA, the metabolite this compound is the major component found in the urine. nih.gov Studies on DGBEA administered orally to rats showed that 80-85% of the dose is eliminated in the urine within 24-72 hours, primarily as this compound. mst.dknih.gov

In human studies involving workers exposed to glycol ethers, urinary analysis of 2-(2-alkoxyethoxy)acetic acids is used for biomonitoring. nih.gov The concentration of these acidic metabolites in urine serves as an indicator of total exposure to the parent glycol ethers. nih.gov In rats, after dermal application of DGBE, this compound was the main metabolite found in urine. mst.dk

Table 2: Urinary Excretion of this compound Precursors in Rats

| Exposure Route | Precursor | % of Dose Excreted in Urine | Primary Metabolite | % of Metabolite in Urine | Source |

|---|---|---|---|---|---|

| Oral | ¹⁴C-DGBEA | ~85% (in 72h) | This compound | 53-59% of urinary radioactivity | mst.dk |

| Dermal | ¹⁴C-DEGBE | 27-51% (in 24h) | This compound | Major metabolite | mst.dk |

Metabolic Fate and Excretion Pathways

Once absorbed, parent compounds like DEGBE and DEGBEA undergo metabolic transformation, leading to the formation and subsequent elimination of BEEA.

The metabolism of DEGBE involves oxidative pathways that form BEEA, but conjugation also plays a role in its elimination. ser.nl Following dermal application of DEGBE in rats, a glucuronide conjugate of the parent compound, DEGBE, was identified in the urine, accounting for approximately 5% to 8% of the total urinary radioactivity. ser.nlmst.dkechemi.com This indicates that direct conjugation of DEGBE is a metabolic pathway, alongside its oxidation to BEEA.

While direct conjugation of BEEA itself is not extensively detailed in the provided literature, the metabolism of the structurally similar but shorter-chain compound, 2-butoxyacetic acid (BAA), shows significant species-dependent conjugation. In humans, BAA primarily undergoes glutamine conjugation, whereas in rodents, glucuronidation and sulfation are the main pathways. researchgate.net This highlights the importance of conjugation in the detoxification of related alkoxyacetic acids.

Urinary excretion is the principal pathway for the elimination of BEEA and its precursors from the body. europa.eu In studies where male Sprague-Dawley rats were given a single oral dose of radiolabelled DEGBEA, approximately 85% of the dose was excreted in the urine within 72 hours. mst.dkmst.dk More specifically, about 81% to 82% of the dose was eliminated via urine within the first 24 hours. nih.govechemi.com Fecal excretion, in contrast, is a minor route, accounting for only 2% to 3% of the administered dose. nih.govechemi.commst.dk

BEEA is consistently identified as the major urinary metabolite. europa.eunih.govmst.dk Following oral administration of DEGBEA to rats, BEEA constituted 53.4% to 58.9% of the total radioactivity found in the urine. mst.dk Similarly, after dermal application of DEGBE, BEEA accounted for 61% to 80% of the urinary radioactivity. mst.dkindustrialchemicals.gov.au Unchanged DEGBE or DEGBEA were not detected in the urine in these studies. europa.eumst.dk

Table 1: Excretion of ¹⁴C-DEGBEA in Male Sprague-Dawley Rats (72 hours post-oral administration)

| Excretion Route | Percentage of Dose | Source(s) |

|---|---|---|

| Urine | ~85% | mst.dkmst.dk |

| Feces | 2-3% | nih.govechemi.commst.dk |

| Expired Air (as CO₂) | ~5% | nih.govechemi.commst.dk |

The elimination kinetics of BEEA are closely tied to the rapid metabolism of its parent compounds. The precursor, DEGBEA, is hydrolyzed very quickly in rat blood, with an in vitro half-life of less than three minutes. nih.govnih.govpharmacompass.com

While specific elimination half-life data for BEEA is limited, studies on related compounds provide insight. For the related metabolite 2-butoxyacetic acid (BAA), the elimination half-life in rats was found to be dose-dependent, increasing from 2.1 hours to 8.5 hours as exposure levels rose, which suggests saturation of elimination pathways. In humans exposed to the parent compound 2-butoxyethanol (B58217), the apparent elimination half-life for BAA was approximately 6 hours. researchgate.net For the structurally similar (2-ethoxyethoxy)acetic acid, the elimination half-life in rats is reported to be around 7 hours, while in humans, it is significantly longer, between 50 and 60 hours.

A minor portion of the parent compound, DEGBEA, is metabolized further and eliminated via respiration. nih.gov In studies with orally administered DEGBEA in rats, approximately 5% of the total radioactivity was excreted as carbon dioxide in the expired air within 72 hours. nih.govechemi.commst.dk This suggests that a small fraction of the butoxy-containing structure is completely metabolized and enters the central carbon pool.

Interspecies Variability in Toxicokinetics and Metabolism

Significant differences in the toxicokinetics and metabolism of DEGBE and its metabolites exist between species. In vitro studies measuring the percutaneous absorption of DEGBE found that the absorption rate through rat skin was considerably higher than through human skin. mst.dk

Sex-based differences have also been observed in animal models. Following dermal application of DEGBE in rats, female rats were found to excrete a higher percentage of the dose in urine compared to male rats. mst.dk

Table 2: In Vitro Dermal Absorption Rates of DEGBE

| Species | Absorption Rate (mg/cm²/hour) | Permeability Constant (x 10⁻⁴ cm/hour) | Source(s) |

|---|---|---|---|

| Rat | 0.506 ± 0.193 | 5.30 ± 2.02 | mst.dk |

| Human | 0.292 ± 0.133 | 3.06 ± 1.42 | mst.dk |

Influence of Co-exposure and Enzyme Inhibition on Metabolism

The metabolic conversion of DEGBE to BEEA is dependent on the activity of alcohol and aldehyde dehydrogenases. Therefore, substances that inhibit these enzymes can alter the toxicokinetics of DEGBE. Studies on the related compound 2-butoxyethanol (BE) demonstrate this principle clearly. Pre-treatment of rats with pyrazole, an alcohol dehydrogenase inhibitor, or cyanamide, an aldehyde dehydrogenase inhibitor, protected them from BE-induced effects by blocking the formation of the toxic metabolite, BAA. nih.govnih.gov This inhibition leads to a significant increase in the elimination half-life of the parent compound and a decrease in its systemic clearance. nih.gov

Co-exposure to other substances can also influence metabolism. Ethanol, for example, can competitively inhibit the alcohol dehydrogenase pathway, thereby slowing the metabolism of compounds like BE. nih.gov A case report described kidney and liver damage in two individuals who worked with paint containing DEGBE while also consuming large amounts of alcohol, suggesting a hazardous interaction. europa.eu

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | BEEA |

| Diethylene glycol monobutyl ether | DEGBE |

| Diethylene glycol monobutyl ether acetate | DEGBEA |

| 2-butoxyacetic acid | BAA |

| 2-butoxyethanol | BE |

| (2-ethoxyethoxy)acetic acid | |

| Pyrazole | |

| Cyanamide | |

| Ethanol |

Toxicological Implications of 2 2 Butoxyethoxy Acetic Acid

Mechanism of Toxicity

The toxic effects of 2-(2-butoxyethoxy)acetic acid (BEEA), a major metabolite of diethylene glycol monobutyl ether (DGBE) and its acetate (B1210297) (DGBEA), are primarily centered on its hematotoxic potential, particularly its ability to induce hemolysis. vulcanchem.commst.dk The formation of alkoxy acetic acids from glycol ethers is a key step in the manifestation of their toxicity. mst.dk

Cellular and Molecular Mechanisms of Action

The precise molecular mechanisms underlying the toxicity of this compound are not fully elucidated. However, it is understood that the toxic effects of several glycol ethers are dependent on their metabolism to corresponding alkoxy acetic acids. mst.dk For instance, the parent compound, DGBE, is metabolized to BEEA, which is considered the primary hematotoxic metabolite. vulcanchem.com While DGBE itself shows minimal direct hemolytic activity, its metabolite, BEEA, demonstrates a greater capacity to induce red blood cell destruction. mst.dkresearchgate.net

In vitro studies on rat erythrocytes have shown that BEEA can cause sub-hemolytic damage, including an increase in spherocytosis, a shift to larger cell sizes, an elevated mean cellular volume, and reduced cellular deformability. researchgate.net These changes suggest that BEEA alters the structural integrity and function of the red blood cell membrane.

Role in Erythrocyte Effects (Hemolysis)

The primary and most studied toxicological effect of this compound is hemolysis, the destruction of red blood cells. industrialchemicals.gov.au This effect is species-dependent, with rats being particularly sensitive. mst.dkindustrialchemicals.gov.au In contrast, human erythrocytes appear to be significantly less susceptible to the hemolytic effects of BEEA. researchgate.netnih.gov

Studies have demonstrated that while the parent compound, DGBE, has no direct effect on rat red blood cell morphology, size, or deformability, its metabolite, BEEA, induces mild hemolysis and other sub-hemolytic damage in rat erythrocytes. researchgate.net In vitro experiments have confirmed that BEEA is a potent hemolytic agent in rats. nih.gov However, when human red blood cells, including those from potentially susceptible individuals (the elderly and patients with chronic hemolytic disorders), were exposed to BEEA, no hemolysis or loss of deformability was observed. nih.gov This indicates a significant species-specific difference in the susceptibility to BEEA-induced hemolysis. researchgate.netnih.gov

Systemic Organ-Specific Effects Attributable to this compound

The systemic toxicity of this compound is largely a consequence of its primary hemolytic action. The damage to red blood cells can lead to secondary effects in various organs, including the liver and kidneys.

Hematotoxicity

The principal hematotoxic effect of this compound is hemolysis. vulcanchem.commst.dk This is a result of the metabolic conversion of its parent compound, diethylene glycol monobutyl ether (DGBE), to BEEA. vulcanchem.com In animal studies, particularly in rats, exposure to compounds that metabolize to BEEA has resulted in hematological effects such as reduced red blood cell count, hemoglobin levels, and mean cell hemoglobin. industrialchemicals.gov.au

It is important to note that the hemolytic activity of BEEA is considerably less than that of 2-butoxyacetic acid (BAA), the metabolite of 2-butoxyethanol (B58217). mst.dk While BAA is a potent hemolytic agent, BEEA exhibits weaker hemolytic activity. researchgate.net

Hepatic Effects

Hepatic effects observed following exposure to the parent compounds of this compound are generally considered secondary to hemolysis. industrialchemicals.gov.au In animal studies, high doses of DGBE have led to increased liver weights. industrialchemicals.gov.au Research suggests that the induction of hepatic oxidative stress by 2-butoxyethanol, a related glycol ether, occurs as a consequence of hemolysis and subsequent iron deposition in the liver, rather than a direct action of the parent compound or its acidic metabolite. nih.gov In vitro studies using rat and mouse hepatocytes found that neither 2-butoxyethanol nor its metabolite, 2-butoxyacetic acid, directly induced oxidative stress. nih.gov This supports the hypothesis that liver damage is a downstream effect of the hemolytic activity of these compounds. nih.gov

Renal Effects

Similar to hepatic effects, renal damage associated with this compound is often considered a secondary consequence of hemolysis. industrialchemicals.gov.au The presence of hemoglobin in the urine (hemoglobinuria) resulting from red blood cell destruction can lead to kidney damage. nih.gov In animal studies, exposure to high doses of DGBE has been associated with increased kidney weights. industrialchemicals.gov.aumst.dk The accumulation of heme pigments from lysed red blood cells can lead to histopathological changes in the kidneys. nih.gov

Genotoxicity and Mutagenicity Assessments

A comprehensive evaluation of the available data indicates that 2-(2-butoxyethoxy)ethanol (B94605) (DEGBE), the parent compound of this compound, does not possess mutagenic or genotoxic potential. industrialchemicals.gov.auindustrialchemicals.gov.au In vitro and in vivo studies on DEGBE have consistently yielded negative results.

DEGBE tested negative in the Salmonella mutagenicity test (Ames test), a chromosomal aberration test in Chinese Hamster Ovary (CHO) cells, an unscheduled DNA synthesis (UDS) test in rat hepatocytes, a mouse lymphoma assay, and an HPRT test in CHO cells. ser.nl Furthermore, it did not induce sex-linked recessive lethality in Drosophila melanogaster. ser.nl In an in vivo study, no micronuclei were formed in the bone marrow of mice after single oral administration. ser.nl

While there is a lack of genotoxicity data for 2-(2-butoxyethoxy)ethanol acetate, it is presumed that it is unlikely to cause DNA damage, drawing parallels with the data available for 2-butoxyethanol. cdc.gov

Table 1: Summary of Genotoxicity Studies on DEGBE

| Test System | Test Type | Result | Reference |

|---|---|---|---|

| Salmonella typhimurium | Bacterial Reverse Mutation Assay (Ames test) | Negative | ser.nl |

| Chinese Hamster Ovary (CHO) cells | Chromosomal Aberration Test | Negative | ser.nl |

| Rat hepatocytes | Unscheduled DNA Synthesis (UDS) | Negative | ser.nl |

| Mouse lymphoma cells | Gene Mutation Assay | Negative | ser.nl |

| Chinese Hamster Ovary (CHO) cells | HPRT Gene Mutation Assay | Negative | ser.nl |

| Drosophila melanogaster | Sex-Linked Recessive Lethal Test | Negative | ser.nl |

| Mouse bone marrow | Micronucleus Test (in vivo) | Negative | ser.nl |

Reproductive and Developmental Toxicity Considerations

Studies on the parent compound, DEGBE, suggest a low concern for reproductive and developmental toxicity. industrialchemicals.gov.au In a one-generation oral gavage study in rats, no effects on fertility were observed. industrialchemicals.gov.au The only effect noted in the offspring was a reduction in body weight gain. industrialchemicals.gov.au Similarly, a one-generation dermal study in rats showed no reproductive effects. industrialchemicals.gov.au

Developmental toxicity studies conducted in rats and rabbits via oral and dermal routes of exposure indicated that DEGBE does not exhibit specific reproductive or developmental toxicity. industrialchemicals.gov.au Generally, effects on the fetus are not observed, even at concentrations that produce maternal toxicity. scbt.com For instance, in a study with mice, the highest tested oral dose caused maternal toxicity but no fetal toxicity. scbt.com In rabbits, dermal application during gestation did not result in maternal toxicity or teratogenesis, though a transient decrease in body weight was noted. scbt.com

While testicular toxicity has been observed at high doses with related glycol ethers like triethylene glycol methyl ether (TGME) and triethylene glycol ethyl ether (TGEE), the absence of reproductive effects with shorter-chain ethylene (B1197577) glycol monobutyl ethers like DEGBE and ethylene glycol monobutyl ether (EGBE) suggests that this compound is not expected to produce such effects. industrialchemicals.gov.au

Table 2: Summary of Reproductive and Developmental Toxicity Studies on DEGBE

| Species | Route of Exposure | Study Type | Key Findings | Reference |

|---|---|---|---|---|

| Rat | Oral | One-Generation | No effects on fertility. Reduced body weight gain in offspring. | industrialchemicals.gov.au |

| Rat | Dermal | One-Generation | No effects observed. | industrialchemicals.gov.au |

| Rat and Rabbit | Oral and Dermal | Developmental | No specific reproductive or developmental toxicity. | industrialchemicals.gov.au |

| Mouse | Oral | Developmental | Maternal toxicity at high doses, no fetal toxicity. | scbt.com |

| Rabbit | Dermal | Developmental | No maternal toxicity or teratogenesis. Transient decrease in body weight. | scbt.com |

Neurotoxicity Research

Research on the neurotoxic potential of DEGBE, the precursor to this compound, has not indicated significant adverse effects. In a 13-week dermal study, male and female Sprague Dawley rats showed no neurotoxic effects. industrialchemicals.gov.au Similarly, a dermal neurotoxicity study in rats observed no effects on functional observational battery (FOB) parameters, motor activity, or neuropathology. federalregister.gov

While some studies on other glycol ethers, such as 2-phenoxyethanol (B1175444) (EGPhE), have suggested the potential to induce oxidative stress in the brain of rats, these findings may not be specific signs of neurotoxicity and were observed at high exposure levels. nih.gov It is important to note that systemic toxicity from large amounts of diethylene glycol monobutyl ether acetate, which is related to DEGBE, may lead to central nervous system effects. scbt.com

Environmental Fate and Ecotoxicological Considerations of 2 2 Butoxyethoxy Acetic Acid

Environmental Release and Pathways

Direct environmental release of 2-(2-butoxyethoxy)acetic acid is limited, as it is not a high-volume manufactured end-product. Instead, its primary pathway into the environment is through the metabolic breakdown of its parent compound, 2-(2-butoxyethoxy)ethanol (B94605) (DGBE), and related substances like DGBE acetate (B1210297). europa.eu DGBE is a common solvent found in a variety of commercial and household products, including paints, surface coatings, cleaning agents, and hair dyes. europa.eu

The release of DGBE into the environment can occur from several sources:

Industrial Emissions: Manufacturing and processing facilities that produce or use DGBE can release the substance into the atmosphere, water, and soil.

Product Use: Volatilization during the application and drying of products such as paints, lacquers, and cleaners contributes to its release into the air. europa.eu

Waste Disposal: Leaching from municipal landfills and hazardous waste sites can introduce DGBE into groundwater and surrounding soil.

Once in the environment, DGBE undergoes degradation, leading to the formation of this compound as a principal intermediate metabolite. Therefore, the environmental footprint of BEEA is directly tied to the widespread use and subsequent environmental release of DGBE.

**4.2. Degradation and Persistence in Environmental Compartments

The persistence of this compound in the environment is largely determined by its susceptibility to biological and chemical degradation processes. As it is an intermediate in the breakdown of DGBE, its persistence is relatively short-lived under most environmental conditions.

Aerobic biodegradation is the primary mechanism for the removal of both DGBE and its metabolite, BEEA, from the environment. Studies on the parent compound, DGBE, show that it is readily biodegradable. santos.com In standardized aerobic biodegradation tests, DGBE demonstrated significant removal, with degradation rates of approximately 85% to 93% observed over a 28-day period. santos.comredox.com The degradation pathway involves the oxidation of DGBE to form this compound, which is then further broken down. redox.com The ready biodegradability of the parent compound strongly suggests that BEEA is also not persistent in aerobic environments.

The mobility of a chemical in the environment is influenced by its solubility in water and its tendency to adsorb to soil and sediment particles. The parent compound, DGBE, is completely miscible in water and exhibits a low potential for adsorption to soil organic matter, as indicated by a low soil organic carbon-water (B12546825) partitioning coefficient (Koc). santos.comtaylorfrancis.com The estimated Koc for DGBE is 2, signifying a very high potential for mobility in soil. redox.com

Given its chemical structure as a carboxylic acid and its solubility in water, this compound is also expected to be highly mobile in soil and aquatic systems. cymitquimica.com This high mobility suggests that if released to soil, it is likely to leach into groundwater, and in aquatic environments, it will tend to remain in the water column rather than partitioning to sediment. santos.comtaylorfrancis.com

Bioaccumulation Potential in Environmental Organisms

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Pow). A low log Pow value generally corresponds to low bioaccumulation potential.

Ecotoxicological Impact Assessments

Ecotoxicological assessments are performed to determine the potential adverse effects of a substance on ecosystems. For this compound, direct ecotoxicity data is scarce. Therefore, data from its parent compound, DGBE, is often used as a proxy to estimate its potential environmental impact.

Based on studies of its parent compound DGBE, this compound is expected to be of low toxicity concern to aquatic life. DGBE is considered practically non-toxic to aquatic organisms on an acute basis. redox.com The acute toxicity values (LC50/EC50) for various trophic levels, including fish, aquatic invertebrates (like Daphnia magna), and algae, are consistently reported to be greater than 100 mg/L. santos.com This indicates that high concentrations are required to cause harmful effects. The No Observed Effect Concentration (NOEC) for algae exposed to DGBE for 96 hours was also greater than 100 mg/L, further supporting its low toxicity profile. santos.com

Table 1: Acute Aquatic Ecotoxicity Data for 2-(2-butoxyethoxy)ethanol (DGBE) (Parent Compound of BEEA)

Table 2: List of Chemical Compounds Mentioned

Effects on Terrestrial Organisms

The potential effects of this compound on terrestrial ecosystems are not well-documented in publicly available scientific literature. Comprehensive studies detailing the toxicity of this compound to a broad range of terrestrial organisms, including plants, invertebrates, and microorganisms, are largely absent. As a metabolite of 2-(2-butoxyethoxy)ethanol (DEGBE), its presence in the terrestrial environment is plausible, yet specific data on its direct impact remains limited.

Risk assessments for related compounds often rely on estimations for soil compartments due to a similar scarcity of direct soil toxicity data. Safety Data Sheets for this compound frequently state "no data available" for its ecotoxicological properties, underscoring the gap in current knowledge.

Effects on Soil Microorganisms

While comprehensive toxicity data is lacking, some research has focused on the biodegradation of this compound by soil bacteria. A study successfully isolated eleven bacterial strains from various sources, including forest soil and activated sludge, that were capable of degrading the parent compound, 2-butoxyethanol (B58217). All of these isolated strains were also found to be capable of utilizing this compound as a growth substrate. This indicates that certain members of the soil microbial community may be able to metabolize and break down this chemical.

The identified bacterial strains capable of degrading this compound include species from the genera Pseudomonas, Hydrogenophaga, Gordonia, and Cupriavidus. The degradation pathway in the studied gram-negative strains is suggested to proceed via the cleavage of the ether bond.

Summary of Bacterial Strains Capable of Utilizing this compound

| Strain | Genus | Source |

|---|---|---|

| BOE3 | Hydrogenophaga | Forest Soil |

| BOE5 | Gordonia | Forest Soil |

| BOE100 | Pseudomonas | Biotrickling Filter |

| BOE200 | Pseudomonas | Bioscrubber |

| BOE300 | Cupriavidus | Activated Sludge |

This table is based on a study that isolated bacterial strains capable of degrading 2-butoxyethanol and subsequently tested their ability to grow on this compound.

Effects on Terrestrial Plants (Phytotoxicity)

There is a notable absence of published studies on the phytotoxicity of this compound. Consequently, no data is available on key endpoints such as germination inhibition, root or shoot growth effects, or other measures of plant health.

Effects on Terrestrial Invertebrates

Similarly, information regarding the toxicity of this compound to terrestrial invertebrates, such as earthworms, is not available in the scientific literature. Standard ecotoxicological tests to determine endpoints like the median lethal concentration (LC50) or no-observed-effect concentration (NOEC) have not been reported for this compound.

Summary of Available Ecotoxicological Data for Terrestrial Organisms

| Organism Group | Endpoint | Result |

|---|---|---|

| Soil Microorganisms | Biodegradation | Can be utilized as a growth substrate by specific bacterial strains. |

| Terrestrial Plants | Phytotoxicity (e.g., EC50) | No data available |

| Terrestrial Invertebrates (e.g., Earthworms) | Acute Toxicity (e.g., LC50) | No data available |

Human Exposure Assessment and Risk Characterization

Sources and Pathways of Human Exposure to Precursors of 2-(2-Butoxyethoxy)acetic Acid

Humans can be exposed to DEGBE through various routes, including occupational settings, consumer product use, and the environment. nih.gov

Occupational exposure to DEGBE is a significant concern in various industries due to its widespread use as a solvent. scbt.comatamanchemicals.com Workers can be exposed through inhalation of vapors and dermal contact. nih.gov Key occupational scenarios include:

Manufacturing and Processing: Workers involved in the production of DEGBE and its derivatives, such as diethylene glycol monobutyl ether acetate (B1210297) (DGBA), may be exposed during sampling, repair, and transfer operations. epa.gov

Printing Industry: DEGBE is used as a solvent in printing inks, and workers in this sector can experience exposure. atamanchemicals.comosha.gov Studies of offset printing workers have highlighted the potential for skin absorption of glycol ethers. osha.gov

Paints and Coatings: The use of DEGBE as a solvent for paints, lacquers, and varnishes presents a risk of exposure for painters and workers in the coatings industry. atamanchemicals.comwikipedia.org

Cleaning and Janitorial Services: Industrial and household cleaning products may contain DEGBE, leading to exposure for janitorial staff and professional cleaners. wikipedia.orgnih.gov

Textile Industry: The textile industry utilizes DEGBE as a wetting-out solution and in dyeing processes. atamanchemicals.com

Other Industrial Applications: DEGBE is also used in cutting fluids, as a dispersant for resins, and as a diluent for hydraulic brake fluids. atamanchemicals.com A case of acute poisoning involving eye burns was reported in an electronic company due to a DEGBE leakage. nih.gov

The general population is primarily exposed to DEGBE through the use of common household products. nih.gov Exposure can occur via inhalation of vapors and dermal absorption. nih.govnih.gov Products containing DEGBE include:

Household Cleaners: Liquid hard surface cleaners can contain up to 9% DEGBE. nih.gov Studies have shown that using these products can lead to measurable concentrations of DEGBE in indoor air, although typically at low levels. nih.gov

Cosmetics: DEGBE is used as a solvent in some cosmetic products, such as hair dyes. myskinrecipes.com

Paints and Varnishes: Do-it-yourself projects involving paints and varnishes can lead to consumer exposure. wikipedia.org

Environmental exposure to DEGBE can occur, though it is generally considered a secondary pathway compared to occupational and consumer product use. nih.gov

Air: DEGBE can be released into the atmosphere from industrial emissions and during the use of consumer products. nih.govca.gov However, due to its low vapor pressure, it is not typically considered a major air pollutant. scbt.com

Water: Contamination of drinking water supplies is a potential, albeit less common, route of exposure. nih.gov

Soil: Information on the prevalence of DEGBE in soil is limited.

Biological Exposure Indices (BEIs) and Their Derivation

Biological monitoring provides a way to assess the total absorbed dose of a chemical from all exposure routes. acgih.org For DEGBE, the measurement of its metabolite, BEEA, in urine is a key biological monitoring method. nih.govindustrialchemicals.gov.auosha.gov

The American Conference of Governmental Industrial Hygienists (ACGIH) has established Biological Exposure Indices (BEIs) for some related glycol ethers, such as 2-butoxyethanol (B58217) (ethylene glycol monobutyl ether), for which the urinary metabolite is 2-butoxyacetic acid (BAA). cdc.govosha.govosha.gov While a specific BEI for DEGBE's metabolite, BEEA, is not explicitly listed in all readily available documentation, the principle of using the urinary metabolite is well-established for this class of chemicals. osha.govacgih.org

The derivation of BEIs involves controlled human exposure studies and workplace monitoring. acgih.orgresearchgate.net In these studies, volunteers are exposed to known concentrations of the parent compound (e.g., DEGBE), and the levels of the metabolite (BEEA) in their urine are measured over time. researchgate.net This allows for the establishment of a correlation between the exposure level and the concentration of the biomarker. researchgate.net It has been noted that for 2-butoxyethanol, the extent of conjugation of its metabolite, BAA, can vary, and measuring the total BAA (free and conjugated) is recommended for accurate assessment. researchgate.net A similar consideration would be relevant for BEEA.

Risk Assessment Methodologies for this compound and its Precursors

Risk assessment for BEEA is intrinsically linked to the assessment of its precursor, DEGBE. The process generally involves four steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Hazard Identification: This step involves identifying the potential adverse health effects of the substance. For DEGBE, this includes eye irritation and potential effects on the kidneys and blood with high exposure. industrialchemicals.gov.auscbt.comcanada.ca The primary metabolite, BEEA, is considered in this assessment as it is the active toxicant for some effects. nih.gov

Dose-Response Assessment: This involves determining the relationship between the magnitude of exposure and the probability of the health effect occurring. This is often based on animal studies and, where available, human data. industrialchemicals.gov.aucanada.ca

Exposure Assessment: This step quantifies the human exposure through various pathways as detailed in section 6.1. nih.govscbt.comnih.gov

Risk Characterization: This final step integrates the information from the previous three steps to estimate the incidence and severity of adverse effects in a given population. This involves comparing the estimated exposure levels with the established health-based guidance values, such as reference doses or tolerable daily intakes.

The U.S. Environmental Protection Agency (EPA) has required testing of DEGBE and its acetate to gather more data for health effects assessment, including subchronic toxicity and neurotoxicity. epa.gov

Occupational Health Standards and Guidelines Related to Exposure

Several organizations have established occupational exposure limits (OELs) for DEGBE to protect workers from its adverse health effects. These limits are typically for the parent compound, DEGBE, and are based on inhalation exposure. industrialchemicals.gov.auosha.govcanada.ca

| Organization | Guideline | Value | Notes |

| ACGIH | TLV-TWA | 10 ppm | Inhalable fraction and vapor. osha.gov |

| Germany (TRGS 900) | AGW | 10 ppm (67 mg/m³) | As vapors and aerosols. carlroth.com |

| Various (International) | TWA | 50–100 mg/m³ (7–10 ppm) | In countries such as the USA (Alaska, Hawaii), Canada (Yukon), Norway, and Switzerland. industrialchemicals.gov.au |

Table 1: Occupational Health Standards and Guidelines for DEGBE.

ACGIH: American Conference of Governmental Industrial Hygienists TLV-TWA: Threshold Limit Value - Time-Weighted Average TRGS: Technical Rules for Hazardous Substances (Germany) AGW: Arbeitsplatzgrenzwert (Occupational Exposure Limit) TWA: Time-Weighted Average

These guidelines are crucial for risk management in occupational settings and are used by industrial hygienists to control workplace exposures. redox.com The use of personal protective equipment, such as gloves and respirators, is also recommended in occupational settings where exposure is likely. scbt.comredox.comechemi.com

Public Health Implications and Risk Characterization of this compound

The public health implications of this compound (BEEA) are intrinsically linked to its role as the primary metabolite of the industrial solvent 2-(2-butoxyethoxy)ethanol (B94605) (DGBE). industrialchemicals.gov.au Exposure to DGBE is prevalent in both occupational and consumer settings, making the assessment of its metabolite, BEEA, a crucial aspect of public health protection. industrialchemicals.gov.auwho.int

Widespread use of the parent compound, DGBE, in products such as paints, coatings, cleaning agents, and as a chemical intermediate, leads to potential human exposure through inhalation, dermal absorption, and ingestion. industrialchemicals.gov.auwho.intwho.int Consequently, understanding the formation and potential effects of BEEA in the body is central to characterizing the risk associated with DGBE exposure.

From a regulatory standpoint, this compound is recognized for its hazardous properties. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a substance that causes severe skin burns and serious eye damage. nih.gov The US Environmental Protection Agency (EPA) has also established specific regulations for BEEA under the Toxic Substances Control Act (TSCA), designating its use as a significant new use if it is employed for purposes other than as an emulsifier in metalworking fluid. ecfr.gov

Human Exposure Assessment

Human exposure to the precursor DGBE, and subsequently to its metabolite BEEA, is assessed through various methods. Occupational exposure occurs during the formulation and use of products containing DGBE, with inhalation and dermal contact being the primary routes. who.int Environmental monitoring of air concentrations in workplaces has been found to be insufficient for a complete exposure assessment. who.int Therefore, biological monitoring is often recommended. who.intresearchgate.net

Table 1: Research Findings on Human Exposure and Metabolism

Risk Management Strategies

Risk management strategies primarily focus on controlling exposure to the parent compound, DGBE, thereby reducing the in-vivo formation of this compound. These strategies encompass a hierarchy of controls, including engineering controls, administrative controls, and personal protective equipment. scbt.comcdc.gov

In occupational settings, employers are advised to implement engineering controls and specific work practices to minimize employee exposure to or below permissible limits. cdc.gov This can include enclosed blending processes and adequate ventilation systems. who.int Where exposure cannot be adequately controlled by these means, personal protective equipment such as chemical-resistant gloves, safety goggles, and respiratory protection is recommended. scbt.comcarlroth.com

Regulatory bodies have also established exposure limits for the parent compound in the workplace. For instance, some countries have set an eight-hour time-weighted average (TWA) exposure limit for DGBE between 50–100 mg/m³ (7–10 ppm). industrialchemicals.gov.au

Table 2: Risk Management and Regulatory Measures

The critical health effects considered for risk characterization of the parent compound, DGBE, include local effects like eye and potential skin irritation following repeated exposure. industrialchemicals.gov.au Unlike shorter-chain glycol ethers such as 2-butoxyethanol, DGBE does not appear to produce the same hemolytic (red blood cell destroying) effects. industrialchemicals.gov.auwho.int This distinction is important for public health risk assessment, as it suggests a different toxicological profile for DGBE and its metabolite BEEA compared to more well-studied glycol ethers.

Future Research Directions

Refinement of Toxicological Mechanisms

While it is established that 2-(2-butoxyethoxy)acetic acid (BEEA) is the major metabolite of 2-(2-butoxyethoxy)ethanol (B94605) (DEGBE), the precise mechanisms of its toxicity require further elucidation. mst.dkindustrialchemicals.gov.au A number of glycol ethers and their acetate (B1210297) derivatives are known to induce a range of toxic effects, including hematological, immunological, testicular, and developmental toxicities. mst.dk These effects are largely attributed to the formation of alkoxy acetic or alkoxy propionic acid metabolites. mst.dk

In the case of the related compound ethylene (B1197577) glycol mono-n-butyl ether (EGBE), the metabolite 2-butoxyacetic acid (BAA) is known to cause hemolysis, with significant variations in sensitivity across different species. mst.dk Rats are particularly sensitive, while human erythrocytes appear to be the least affected. mst.dk Although DEGBE has demonstrated considerably less hemolytic activity than EGBE, the toxic metabolite BAA can be formed from the metabolism of DEGBE. mst.dk However, specific data on the direct toxicological mechanisms of BEEA itself are not extensively detailed.

Future research should focus on isolating the direct effects of BEEA on various cell types and organ systems to differentiate its toxicity profile from that of its parent compound and other related metabolites. This would involve in-vitro studies using human and animal cell lines to investigate cellular pathways disrupted by BEEA. Additionally, animal studies designed to specifically assess the toxicokinetics and toxicodynamics of BEEA, independent of DEGBE exposure, would provide a clearer understanding of its intrinsic hazardous properties. Such research is critical for developing more accurate risk assessments for human health.

Advanced Biomonitoring Techniques and Interpretation

The primary method for biomonitoring exposure to DEGBE is the analysis of its major metabolite, BEEA, in urine. industrialchemicals.gov.aunih.gov Studies have demonstrated a linear relationship between the concentration of urinary BEEA and occupational exposure to DEGBE over an 8-hour period. nih.gov This makes urinary BEEA a reliable biomarker of exposure.

Current analytical methods for detecting BEEA in urine often involve gas chromatography-mass spectrometry (GC-MS). hsl.gov.uk One described method includes spiking urine samples with an isotope-labeled internal standard, followed by acid hydrolysis, derivatization with dry acetone (B3395972) and pentafluorobenzyl bromide, and subsequent analysis by capillary GC-MS in the negative ion chemical ionization mode with selected ion monitoring. hsl.gov.uk

Future advancements in biomonitoring should aim to develop more rapid, sensitive, and cost-effective analytical techniques. This could include the exploration of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which may offer higher throughput and specificity. Furthermore, research should focus on refining the interpretation of biomonitoring data. This includes establishing more precise correlations between urinary BEEA concentrations and potential health effects, considering factors such as individual metabolic differences, co-exposure to other chemicals, and the impact of dermal absorption versus inhalation. researchgate.net Developing and validating Biomonitoring Equivalents (BEs) for BEEA would provide a crucial tool for interpreting biomonitoring data within a public health risk context. researchgate.net

Table 1: Biomonitoring Data for 2-(2-alkoxyethoxy)acetic acids in Floor Lacquerers

| Compound | 8-hour Inhalation Exposure (average ± S.D.) | Urinary Metabolite | Average Urinary Excretion (± S.D.) |

| 2-(2-methoxyethoxy)ethanol (DEGME) | 0.23 ± 0.07 ppm (n=3) | 2-(2-methoxyethoxy)acetic acid (MEAA) | 4.9 ± 4.3 mmol/mol creatinine |

| 2-(2-ethoxyethoxy)ethanol (DEGEE) | 0.08 ± 0.07 ppm (n=16) | 2-(2-ethoxyethoxy)acetic acid (EEAA) | 9.3 ± 8.0 mmol/mol creatinine |

| 2-(2-butoxyethoxy)ethanol (DEGBE) | 0.05 ± 0.03 ppm (n=16) | This compound (BEEA) | 9.2 ± 7.4 mmol/mol creatinine |

Source: Laitinen J, et al. Toxicology letters, 2005. nih.gov

Long-term Health Effects in Humans

Currently, there is a significant lack of data regarding the long-term health effects of chronic exposure to this compound in humans. nih.gov While studies on the parent compound, DEGBE, provide some insights, the direct, long-term consequences of BEEA exposure are not well-documented. cdc.gov Occupational exposure to DEGBE and its subsequent metabolism to BEEA can occur through both inhalation and dermal contact. cdc.gov

Animal studies on related glycol ethers and their acetates have indicated potential for cumulative health effects involving organs or biochemical systems with repeated or long-term occupational exposure. scbt.com Some of these compounds have been shown to cause testicular atrophy, reproductive changes, infertility, and alterations in kidney function. scbt.com However, it is crucial to determine if these effects are directly attributable to BEEA and if they manifest in humans after prolonged, low-level exposure.

Future research priorities should include longitudinal epidemiological studies of occupationally exposed populations. These studies should incorporate comprehensive exposure assessments, including biomonitoring of BEEA, and thorough health evaluations over extended periods. Such research would be invaluable in identifying any potential associations between chronic BEEA exposure and the development of diseases, particularly those affecting the renal, reproductive, and hematological systems. Given that chronic low-level exposure to DEGBE and its acetate form is possible for populations living near industrial sites, understanding the long-term health implications of its primary metabolite, BEEA, is a public health priority. cdc.gov

Environmental Remediation and Control Strategies

The widespread use of DEGBE in products such as cleaners, paints, and solvents leads to its potential release into the environment. cdc.goveuropa.eu As BEEA is a metabolite, its presence in the environment is linked to the breakdown of DEGBE. Understanding the environmental fate and transport of both DEGBE and BEEA is essential for developing effective remediation and control strategies. DEGBE can be released into the air during the drying of solvent-based products and can contaminate water and soil. cdc.gov

Current control strategies in industrial settings focus on engineering controls like ventilation and the use of personal protective equipment to minimize worker exposure. paintdocs.com For environmental contamination, biological treatment methods are being explored for the remediation of volatile organic compounds (VOCs), a class of chemicals that includes DEGBE. wisdomlib.org Techniques such as biofiltration, where contaminated air is passed through a bed of microorganisms, show promise for VOC abatement. wisdomlib.org

Future research should investigate the efficacy of various remediation technologies specifically for DEGBE and BEEA in different environmental media (air, water, and soil). This includes optimizing existing biological treatment systems and exploring other technologies like advanced oxidation processes. Research is also needed to understand the natural attenuation processes of BEEA in the environment, including its biodegradation pathways and potential for persistence. Developing cost-effective and sustainable methods for removing these compounds from industrial effluent and contaminated sites is crucial for minimizing environmental impact and protecting public health.

Q & A

Basic: What analytical methods are recommended for detecting and quantifying 2-(2-butoxyethoxy)acetic acid (BEAA) in biological matrices?

Methodological Answer:

Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for detecting BEAA due to its sensitivity and specificity. Gas chromatography (GC) with flame ionization detection may also be used, but derivatization is often required to improve volatility. For biomarker studies, solid-phase extraction (SPE) is recommended to isolate BEAA from urine or blood samples, followed by isotopic dilution to enhance accuracy .

Advanced: How can researchers address challenges in synthesizing BEAA with high purity while minimizing by-products?

Methodological Answer:

Optimize reaction conditions using controlled stepwise etherification. For example, start with ethylene glycol derivatives and employ catalysts like sulfuric acid or p-toluenesulfonic acid to promote selectivity. Monitor intermediate formation via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Purification through fractional distillation or preparative HPLC reduces by-products like unreacted glycols or acetates .

Basic: What are the key stability considerations for BEAA in experimental settings?

Methodological Answer:

BEAA is stable under standard laboratory conditions (20–25°C, inert atmosphere) but degrades in the presence of strong acids/bases. Store in amber glassware to prevent photodegradation. For long-term stability, use desiccants and avoid temperatures exceeding 40°C, as thermal decomposition may occur, releasing ethylene oxide derivatives .

Advanced: How should conflicting toxicological data on BEAA’s metabolic pathways be resolved?

Methodological Answer:

Use in vitro hepatocyte assays combined with in vivo metabolite profiling in rodent models to map competing pathways (e.g., oxidation vs. conjugation). Isotope-labeling studies (e.g., ¹⁴C-BEAA) can trace metabolite distribution. Cross-validate findings with human-relevant models like 3D liver spheroids to reconcile interspecies discrepancies .

Basic: What experimental designs are effective for studying BEAA as a biomarker of ethylene glycol ether exposure?

Methodological Answer:

Conduct longitudinal cohort studies with occupational exposure groups (e.g., industrial workers). Collect timed urine samples and correlate BEAA levels with air monitoring data using pharmacokinetic models. Include control groups to account for dietary or environmental confounders .

Advanced: What mechanistic insights explain BEAA’s structure-activity relationships in toxicology?

Methodological Answer:

The ethoxy and butoxy groups in BEAA enhance membrane permeability, facilitating interactions with cellular targets like cytochrome P450 enzymes. Computational docking studies and QSAR (quantitative structure-activity relationship) models can predict binding affinities to metabolic enzymes. Compare BEAA with shorter-chain analogs (e.g., methoxyacetic acid) to isolate chain-length effects .

Basic: How can researchers validate BEAA purity for use in pharmacological studies?

Methodological Answer:

Combine multiple orthogonal techniques:

- Purity : ≥98% by HPLC with UV detection (λ = 210 nm).

- Structural Confirmation : ¹H/¹³C NMR and FT-IR spectroscopy to verify functional groups.

- Contaminant Screening : Inductively coupled plasma mass spectrometry (ICP-MS) for heavy metals .

Advanced: What strategies mitigate environmental risks when disposing of BEAA-containing waste?

Methodological Answer:

Degrade BEAA via advanced oxidation processes (AOPs) such as ozonation or Fenton reactions, which cleave ether linkages. For lab-scale disposal, neutralize with calcium hydroxide to precipitate acetic acid derivatives. Conduct ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) to assess residual hazards .

Basic: What safety protocols are critical for handling BEAA in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to prevent aerosol inhalation.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can BEAA’s role in drug delivery systems be optimized through formulation design?

Methodological Answer:

Leverage BEAA’s amphiphilic properties to synthesize pH-responsive micelles or liposomes. Use dynamic light scattering (DLS) to characterize particle size and zeta potential. Test drug-loading efficiency via dialysis and release kinetics under simulated physiological conditions .

Basic: What are the limitations of current BEAA detection methods in complex matrices?

Methodological Answer:

Matrix effects (e.g., ion suppression in LC-MS) and co-eluting metabolites (e.g., butoxyacetic acid) reduce accuracy. Mitigate via matrix-matched calibration curves and high-resolution tandem MS (HRMS/MS) for selective ion fragmentation .

Advanced: How can kinetic modeling improve understanding of BEAA’s metabolic clearance?

Methodological Answer:

Develop compartmental models using nonlinear mixed-effects software (e.g., NONMEM). Integrate in vitro hepatic clearance data with in vivo pharmacokinetic profiles to estimate parameters like Vd (volume of distribution) and t½ (half-life). Validate with bootstrap or visual predictive checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.